Bienvenue dans la boutique en ligne BenchChem!

Mdppp

Transporter pharmacology Abuse liability Structure-activity relationship

Procure MDPPP as the essential low-potency anchor compound for your synthetic cathinone research. Its unique position in the pyrrolidinophenone series provides a critical baseline for structure-activity relationship studies, differentiating the pharmacological impact of α-alkyl chain length and methylenedioxy substitution. Certified reference standard (≥98% purity) is validated for GC-MS and LC-MS/MS method development, forensic toxicology, and drug discrimination assays, making it indispensable for generating complete and publishable data sets.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 783241-66-7
Cat. No. B1234091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdppp
CAS783241-66-7
Synonyms2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer
MDPPP
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3
InChIInChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3
InChIKeyNIYQOTCYXGXMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDPPP (CAS 783241-66-7) Procurement Guide for Forensic and Pharmacological Research Applications


3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP; CAS 783241-66-7) is a synthetic cathinone belonging to the α-pyrrolidinophenone class of psychomotor stimulants [1]. It was first encountered on the German illicit drug market in the late 1990s as a component of imitation MDMA tablets [2]. Structurally, MDPPP features a 3,4-methylenedioxy-substituted phenyl ring linked to an α-pyrrolidino-propanone moiety (C14H17NO3, MW 247.29 g/mol), positioning it between the simpler α-PPP (lacking the methylenedioxy group) and the longer α-alkyl chain homolog MDPBP in the pyrrolidinophenone series [3]. The compound functions as a monoamine transporter inhibitor with preferential activity at the dopamine transporter (DAT), and its commercial availability as a certified analytical reference standard supports its procurement for forensic toxicology, drug discrimination studies, and transporter pharmacology research .

Why MDPPP Cannot Be Substituted by α-PPP or MDPBP in Research Protocols


Within the α-pyrrolidinophenone series, compounds differing by a single methylenedioxy substitution or a single carbon in the α-alkyl chain produce markedly divergent pharmacological and behavioral profiles that preclude direct substitution in experimental protocols. MDPPP occupies a discrete position in structure-activity relationships: its 3,4-methylenedioxy group confers different DAT/SERT selectivity ratios relative to the non-methylenedioxy analog α-PPP, while its α-methyl side chain (propionyl backbone) yields distinct transporter inhibition potency compared to the α-ethyl homolog MDPBP [1]. These structural variations translate into quantifiable differences in reinforcing effectiveness in self-administration paradigms, with rank order analyses consistently placing MDPPP lower in abuse liability measures than both α-PVP and MDPV, but distinct from α-PPP and MDPBP [2]. Furthermore, MDPPP exhibits a unique metabolic pathway involving demethylenation catalyzed primarily by CYP2D6 and CYP2C19, which differs from the metabolic routes of its non-methylenedioxy congeners and has direct implications for toxicological screening assay design and metabolite identification [3]. Consequently, procurement of certified MDPPP reference material is essential for studies requiring compound-specific analytical validation, transporter selectivity profiling, or behavioral pharmacology comparisons across the pyrrolidinophenone structural series.

Quantitative Comparative Evidence for MDPPP Selection vs. α-PPP, MDPBP, and MDPV


DAT/SERT Selectivity Ratio Rank Order: MDPPP vs. α-PPP, MDPV, MDPBP, and Cocaine

In a head-to-head comparison using rat brain synaptosome uptake inhibition assays, MDPPP exhibited a DAT/SERT selectivity ratio that was lower than α-PPP but higher than cocaine, positioning it as a moderate-selectivity compound within the pyrrolidinophenone series [1]. The rank order for DAT over SERT selectivity was established as α-PVP > α-PPP > MDPV > MDPBP > MDPPP > cocaine [2]. This selectivity gradient directly correlates with reinforcing effectiveness measures (R² = 0.78-0.82), with MDPPP's lower selectivity predicting attenuated abuse liability relative to higher-ranking analogs while maintaining DAT-preferring pharmacology [3].

Transporter pharmacology Abuse liability Structure-activity relationship

Reinforcing Potency Rank Order: MDPPP Displays Lowest Potency Among Tested Pyrrolidinophenones

In a direct head-to-head comparison of second-generation cathinones using intravenous self-administration in male Sprague-Dawley rats under an FR5 schedule, MDPPP exhibited the lowest potency to maintain responding among the four pyrrolidinophenones tested [1]. The rank order potency was α-PVP ≈ MDPBP > α-PPP > MDPPP, with α-PVP and MDPBP demonstrating approximately 10-fold higher potency than MDPPP based on training dose requirements (0.032 and 0.1 mg/kg/inf vs. 0.32 mg/kg/inf, respectively) [2]. All four compounds were readily self-administered, with 100% of rats acquiring responding within approximately 4 days, confirming that MDPPP possesses reinforcing effects but with quantifiably lower potency than its structural analogs [3].

Self-administration Reinforcement Behavioral pharmacology

Reinforcing Effectiveness (Elasticity): MDPPP Clusters with MDPBP and α-PPP Below α-PVP and MDPV

Behavioral economic demand curve analyses conducted in the same cohort of rats revealed that MDPPP's reinforcing effectiveness, as measured by elasticity coefficients (α), clustered with MDPBP and α-PPP, positioning all three below α-PVP and MDPV but above cocaine [1]. The rank order for reinforcing effectiveness was α-PVP > MDPV > α-PPP ≈ MDPBP ≈ MDPPP > cocaine [2]. Notably, MDPPP's essential value (derived from demand elasticity) was significantly lower than α-PVP and MDPV, consistent with its lower DAT/SERT selectivity ratio, but remained higher than cocaine, confirming its intermediate abuse potential profile [3].

Behavioral economics Demand elasticity Abuse potential

Metabolic Demethylenation: CYP2D6 and CYP2C19 Are the Primary Enzymes for MDPPP Clearance

Studies in pooled human liver microsomes (HLM) and cDNA-expressed CYP enzymes identified CYP2D6 and CYP2C19 as the principal cytochrome P450 isoforms responsible for MDPPP demethylenation to its major metabolite 3',4'-dihydroxy-PPP (di-HO-PPP) [1]. CYP2D6 exhibited high-affinity kinetics with apparent Km of 13.5±1.5 µM and Vmax of 1.3±0.1 pmol/min/pmol CYP, while CYP2C19 showed lower-affinity kinetics with Km of 120.0±13.4 µM and Vmax of 3.2±0.1 pmol/min/pmol CYP [2]. The CYP2D6-specific inhibitor quinidine (3 µM) reduced di-HO-PPP formation by 75.8±1.7% in HLM incubations with 2 µM MDPPP, confirming the predominant role of CYP2D6 at low substrate concentrations [3]. The RAF analysis indicated that CYP2D6 and CYP2C19 contribute almost equally to MDPPP intrinsic clearance.

Drug metabolism Cytochrome P450 Toxicological detection

Validated Application Scenarios for MDPPP in Forensic and Pharmacological Workflows


Forensic Toxicology: GC-MS Metabolite Identification Using Certified Reference Material

MDPPP reference standard (≥97% purity, typically supplied as hydrochloride salt) is validated for use in gas chromatography-mass spectrometry (GC-MS) methods to identify MDPPP and its demethylenated metabolite di-HO-PPP in urine samples from suspected intoxication cases [1]. The compound's established metabolic pathway, with CYP2D6 and CYP2C19 mediating demethylenation, provides forensic analysts with defined analytical targets for confirmatory testing [2]. Procurement of certified MDPPP is essential for laboratories developing or validating LC-MS/MS or GC-MS methods for α-pyrrolidinophenone detection, as it serves as both a calibration standard and a reference for retention time and mass spectral library matching [3].

Transporter Pharmacology: DAT/SERT Selectivity Comparator in Structure-Activity Studies

Researchers investigating the relationship between chemical structure and monoamine transporter selectivity should procure MDPPP as a moderate-selectivity comparator (DAT/SERT rank 5 of 6 tested compounds) within the pyrrolidinophenone series [1]. In uptake inhibition assays using rat brain synaptosomes or heterologously expressed human transporters, MDPPP's defined IC₅₀ profile at DAT, NET, and SERT enables precise quantification of how incremental structural changes (specifically α-alkyl chain length and methylenedioxy substitution) shift transporter selectivity and predicted abuse liability [2]. MDPPP is particularly valuable when paired with α-PPP (higher selectivity) and MDPBP (intermediate selectivity) to generate complete selectivity gradient datasets [3].

Behavioral Pharmacology: Low-Potency Reinforcer in Self-Administration Dose-Response Studies

In intravenous self-administration paradigms, MDPPP (training dose 0.32 mg/kg/inf) provides a validated low-potency reference point for constructing full dose-response curves across the pyrrolidinophenone class [1]. Its rank order position as the least potent among tested pyrrolidinophenones (α-PVP ≈ MDPBP > α-PPP > MDPPP) makes it an essential anchor compound for comparing the reinforcing efficacy of novel synthetic cathinones [2]. Additionally, MDPPP's demand elasticity coefficient (α) clusters with MDPBP and α-PPP, enabling researchers to dissociate potency from reinforcing effectiveness when evaluating abuse liability of emerging designer drugs [3].

Drug Discrimination: MDMA-Like Stimulus Effects in Pyrrolidinyl Cathinone Profiling

MDPPP is a critical compound for drug discrimination studies investigating the degree to which pyrrolidinyl cathinones produce MDMA-like interoceptive stimulus effects in rats [1]. In comparative studies, MDPPP produced MDMA-appropriate responding at an intermediate level relative to other pyrrolidinophenones, with the rank order of MDMA-like effects correlating inversely with DAT/SERT selectivity [2]. This makes MDPPP an essential comparator for establishing the relationship between transporter selectivity ratios and subjective drug effects in preclinical models of human abuse liability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdppp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.